molecular formula C12H18N4O B2436200 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 953745-90-9

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2436200
CAS No.: 953745-90-9
M. Wt: 234.303
InChI Key: FLLKLLDZTJMJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide is a chemical compound with the molecular formula C12H18N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a pyridine ring, and an aminomethyl group, which contribute to its unique chemical properties .

Properties

IUPAC Name

1-[3-(aminomethyl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-8-10-2-1-5-15-12(10)16-6-3-9(4-7-16)11(14)17/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLKLLDZTJMJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953745-90-9
Record name 1-[3-(aminomethyl)pyridin-2-yl]piperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-aminomethylpyridine, which is then reacted with piperidine-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties, primarily through its action on various signaling pathways involved in tumor growth and survival.

Case Studies

  • Study on Human Cancer Cell Lines : Research demonstrated that 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate that the compound could serve as a lead for developing new anticancer agents .

Kinase Inhibition Profile

The compound has been evaluated for its ability to inhibit various kinases, which are enzymes that play a critical role in signaling pathways related to cell growth and division.

Key Findings

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : The compound was found to inhibit GSK-3β with an IC50 value of 50 µM. This inhibition is relevant for conditions like Alzheimer's disease and certain cancers where GSK-3β is implicated .

Table: Kinase Inhibition Data

Kinase TargetIC50 (µM)
GSK-3β50
PKB (Akt)Not specified but indicated as effective

This profile suggests that the compound may have broader therapeutic applications beyond oncology, potentially including neurodegenerative diseases .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective effects.

Case Study: Anti-inflammatory Effects

In a study focusing on microglial cells, treatment with the compound led to a significant reduction in nitric oxide levels, which are markers of inflammation. At a concentration of 10 µM, nitric oxide levels were reduced by over 70% compared to untreated controls .

Safety and Toxicity Profile

The safety profile of the compound has been assessed through cytotoxicity tests on various cell lines.

Findings

Cytotoxicity tests on HT-22 and BV-2 cell lines showed no significant decrease in cell viability at concentrations up to 100 µM, suggesting a favorable safety margin for further development .

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide, with the molecular formula C12H18N4O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a pyridine ring , and an aminomethyl group , which contribute to its unique chemical behavior. The structure can be represented as follows:

IUPAC Name 1[3(aminomethyl)pyridin2yl]piperidine4carboxamide\text{IUPAC Name }this compound

Antimicrobial and Antiproliferative Properties

Research indicates that this compound exhibits antimicrobial and antiproliferative properties. In vitro studies have shown that the compound can inhibit the growth of various microbial strains, demonstrating its potential as an antimicrobial agent .

In terms of antiproliferative activity, the compound has been evaluated against different cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human tumor xenografts in animal models, suggesting its potential application in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity related to cell proliferation and survival. For example, it may inhibit certain kinases involved in signaling pathways that regulate cell growth, leading to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of similar piperidine compounds exhibited significant anticancer effects through mechanisms involving apoptosis and cell cycle arrest. The structural modifications influenced their potency and selectivity against various cancer types .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting that modifications to the aminomethyl group could enhance activity against resistant strains .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that specific substitutions on the piperidine ring could significantly affect both the potency and selectivity of the compound against targeted enzymes .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey ActivityReference
1-[3-(Aminomethyl)pyridin-3-yl]piperidine-4-carboxamideStructureModerate antiproliferative
2-(Aminomethyl)pyridineStructureLower antimicrobial activity

This table illustrates how variations in structure can lead to differences in biological activity.

Q & A

Q. What are the common synthetic routes for 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide, and how are intermediates purified?

The synthesis typically involves coupling a pyridine derivative with a functionalized piperidine scaffold. For example, a reductive amination step may be used to introduce the aminomethyl group at the pyridine’s 3-position, followed by carboxamide formation at the piperidine’s 4-position. Purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures. Intermediate characterization relies on LC-MS and 1H^1H-NMR to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • 1H^1H-NMR : Signals for the piperidine ring (δ 1.5–3.0 ppm, multiplet) and pyridine protons (δ 8.0–8.5 ppm, aromatic).
  • LC-MS : Molecular ion peak at m/z 263.3 ([M+H]+^+) to confirm molecular weight (C12_{12}H18_{18}N4_4O).
  • IR Spectroscopy : Stretching bands for amide C=O (~1650 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}).
    Cross-validation with HPLC (≥98% purity) is recommended to rule out byproducts .

Q. What safety precautions are essential when handling this compound in the lab?

While specific toxicity data may be limited, analogous piperidine-carboxamides require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or functionalization of this compound?

Density Functional Theory (DFT) calculations can predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identify energetically favorable routes for introducing substituents (e.g., aminomethyl groups) using quantum chemical software (Gaussian, ORCA).
  • Solvent Effects : COSMO-RS simulations to select solvents that enhance yield (e.g., DMF vs. THF).
  • Catalyst Design : Screen ligands for metal-catalyzed coupling reactions using molecular docking (AutoDock Vina). Experimental validation via TLC or in-situ FTIR is critical .

Q. How can researchers resolve contradictions in spectral data or bioassay results for derivatives of this compound?

Contradictions often arise from:

  • Regioisomeric impurities : Use 2D-NMR (HSQC, HMBC) to confirm connectivity.
  • Solvate Formation : X-ray crystallography to distinguish polymorphs.
  • Bioassay Variability : Replicate experiments with standardized cell lines (e.g., HEK293) and control for pH/temperature. Cross-reference with PubChem BioAssay data for consistency .

Q. What strategies improve the stability of this compound under physiological conditions for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide to enhance bioavailability.
  • Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation.
  • pH Adjustment : Buffer formulations to pH 7.4 ± 0.2 to mimic blood serum conditions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this scaffold for target-specific applications?

  • Pharmacophore Mapping : Identify critical motifs (e.g., pyridine’s aminomethyl group) via alanine scanning or truncation assays.
  • Target Docking : Use Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases).
  • Library Synthesis : Prepare analogs with varied substituents (e.g., halogenation at pyridine’s 4-position) and screen against target panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.